molecular formula C19H14FN5O2 B2746826 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide CAS No. 1421475-82-2

2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide

Cat. No.: B2746826
CAS No.: 1421475-82-2
M. Wt: 363.352
InChI Key: GNFAYFBPFNTPJN-UHFFFAOYSA-N
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Description

2-(1H-Benzo[d]imidazol-1-yl)-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide is a novel chemical entity designed for research purposes. Benzimidazole derivatives are a significant pharmacophore in medicinal chemistry, known for their wide range of biological activities and ability to interact with various enzymatic targets . Compounds featuring the benzimidazole core have demonstrated substantial research value in areas such as oncology, as potential inhibitors of specific kinases or other proteins involved in cell proliferation . Furthermore, substituted benzimidazoles have been investigated for neurological research, including as inhibitors of targets like 17β-HSD10, a mitochondrial enzyme implicated in the pathology of neurological conditions . The structure of this particular compound, which incorporates a pyrimidine ring, is characteristic of scaffolds often found in small molecule inhibitors and is intended for use by scientists in biochemical and pharmacological research. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5O2/c20-14-5-1-4-8-17(14)27-19-21-9-13(10-22-19)24-18(26)11-25-12-23-15-6-2-3-7-16(15)25/h1-10,12H,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFAYFBPFNTPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NC3=CN=C(N=C3)OC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Pyrimidine Ring Construction: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amidines or nitriles.

    Coupling Reactions: The benzimidazole and pyrimidine intermediates are then coupled using reagents like coupling agents (e.g., EDC, DCC) in the presence of a base.

    Introduction of the Fluorophenoxy Group: This step involves nucleophilic substitution reactions where the fluorophenoxy group is introduced to the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction conditions and product specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups present in the molecule using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research has shown that compounds with similar structures exhibit significant activity against a range of bacterial and fungal strains. For instance, studies indicate that derivatives with benzimidazole cores can inhibit both Gram-positive and Gram-negative bacteria, as well as various fungal species .

Anticancer Activity

The anticancer potential of 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide has been evaluated through various in vitro studies. The compound's ability to induce cytotoxicity in cancer cell lines has been documented, with some derivatives demonstrating IC50 values lower than established chemotherapeutic agents such as 5-fluorouracil (5-FU) . The mechanism of action is believed to involve the inhibition of key enzymes associated with cancer cell proliferation.

Antitubercular Activity

In addition to its antimicrobial and anticancer properties, research has also focused on the antitubercular activities of benzimidazole derivatives. Compounds similar to this compound have been tested against Mycobacterium tuberculosis, showing promising results in inhibiting vital mycobacterial enzymes . These findings suggest potential therapeutic applications in treating tuberculosis.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions characterized by spectroscopic methods such as NMR, IR, and mass spectrometry for structural confirmation. The synthetic pathways are optimized to enhance yield and purity, which is crucial for subsequent biological evaluations .

Case Studies and Research Findings

Several studies have highlighted the efficacy of benzimidazole derivatives:

StudyCompound TestedBiological ActivityKey Findings
Benzimidazole DerivativesAntimicrobialSignificant activity against Gram-positive and Gram-negative bacteria
4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamidesAnticancerIC50 values lower than 5-FU in HCT116 cell line
Various Benzimidazole DerivativesAntitubercularActive against Mycobacterium tuberculosis, inhibiting key enzymes

Mechanism of Action

The mechanism of action of 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, in cancer cells, it may inhibit key signaling pathways involved in cell proliferation and survival, thereby inducing apoptosis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Several benzimidazole-acetamide derivatives have been synthesized and evaluated for diverse biological activities. Key structural analogs include:

Compound ID Substituents/R-Groups Biological Activity/Property Source
9b () 4-Fluorophenyl (thiazole) α-Glucosidase inhibition
9c () 4-Bromophenyl (thiazole) Enhanced docking affinity vs. 9b
ML309 () 3-Fluorophenyl, cyclopentyl Allosteric IDH1 inhibition
Scheme 22b () 5-Phenyl-1,3,4-oxadiazol-2-yl Antioxidant (DPPH assay, IC₅₀ ~12 µM)
EF5 () Pentafluoropropyl, nitroimidazole Hypoxia detection (tumor-selective binding)

Key Observations :

  • Fluorine Substitution: The 2-fluorophenoxy group in the target compound may improve metabolic stability compared to non-fluorinated analogs (e.g., 9d with 4-methylphenyl in ). Fluorine’s electron-withdrawing nature can modulate electronic properties and enhance binding to hydrophobic pockets .
  • Heterocyclic Variations : Replacing the pyrimidine ring with thiazole (9a-e in ) or oxadiazole (Scheme 22b in ) alters solubility and target selectivity. Pyrimidine’s planar structure may favor interactions with nucleotide-binding domains .
  • Biological Activity : Compounds like 9c (4-bromophenyl) exhibit higher docking scores than 9b (4-fluorophenyl), suggesting bulkier substituents improve target engagement . In contrast, ML309’s cyclopentyl group enables allosteric inhibition of IDH1, highlighting the role of steric effects .

Biological Activity

The compound 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide is a synthetic derivative of benzimidazole, a class of compounds known for their diverse biological activities. This particular compound combines a benzimidazole core with a pyrimidine and a fluorophenoxy group, which may enhance its pharmacological properties, making it a candidate for various therapeutic applications.

Chemical Structure

The structural formula of the compound can be represented as follows:

C17H16FN3O2\text{C}_{17}\text{H}_{16}\text{F}\text{N}_{3}\text{O}_{2}

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzimidazole Core : This is achieved through the condensation of o-phenylenediamine with carboxylic acids under acidic conditions.
  • Introduction of the Acetamide Group : The benzimidazole derivative is reacted with chloroacetyl chloride in the presence of a base, such as triethylamine.
  • Attachment of the Fluorophenoxy Group : This final step involves nucleophilic substitution using 2-fluorophenol in the presence of a suitable base like potassium carbonate.

Biological Activity Overview

The biological activities associated with this compound include:

  • Anticancer Activity : Benzimidazole derivatives are often studied for their anticancer properties. For instance, compounds similar to this one have shown significant cytotoxic effects against various cancer cell lines, including MCF and U87 glioblastoma cells. The IC50 values for these activities can vary significantly depending on structural modifications and specific assays used .
  • Anti-inflammatory Effects : Some derivatives exhibit potent anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For example, related compounds have demonstrated IC50 values in the low micromolar range against COX-2 .
  • Antimicrobial Properties : The benzimidazole core is known for its antimicrobial effects, with several studies highlighting its effectiveness against various bacterial strains, including Staphylococcus aureus .

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : The benzimidazole moiety can bind to specific enzymes or receptors, inhibiting their activity.
  • Enhanced Binding Affinity : The presence of the fluorophenoxy group may improve binding affinity and specificity towards biological targets compared to other similar compounds .

Case Studies and Research Findings

Recent studies have focused on elucidating the structure-activity relationships (SAR) of benzimidazole derivatives, including this compound:

StudyFindings
Ribeiro Morais et al.Demonstrated that related benzimidazole derivatives showed significant anticancer activity with IC50 values around 25.72 ± 3.95 μM against MCF cell lines .
Anti-inflammatory StudiesCompounds with similar structures exhibited COX-2 inhibition with IC50 values as low as 0.04 μM, comparable to established drugs like celecoxib .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2-fluorophenoxy)pyrimidin-5-yl)acetamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions. For example, the benzimidazole core is typically prepared by condensing o-phenylenediamine derivatives with carboxylic acids or esters under acidic conditions (e.g., glacial acetic acid) . The pyrimidine-fluorophenoxy moiety is introduced through nucleophilic aromatic substitution, where 2-fluorophenol reacts with a halogenated pyrimidine intermediate (e.g., 5-bromopyrimidine) in the presence of a base like K₂CO₃ in DMF at elevated temperatures (80–100°C). Finally, the acetamide linkage is formed via coupling reactions using EDCI/HOBt or DCC as coupling agents .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Comprehensive characterization includes:

  • Spectroscopy : ¹H/¹³C NMR to verify proton/carbon environments (e.g., benzimidazole NH at δ ~12.5 ppm, pyrimidine protons at δ ~8.5–9.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak matching calculated mass).
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (±0.3%) .
  • Melting Point : Consistency across batches (e.g., 265–266°C for related benzimidazole-acetamide derivatives) .

Q. What preliminary biological assays are recommended for initial activity screening?

  • Methodological Answer :

  • Enzyme Inhibition : Test α-glucosidase or cyclooxygenase (COX) inhibition using spectrophotometric assays (e.g., IC₅₀ determination via p-nitrophenyl-α-D-glucopyranoside hydrolysis for α-glucosidase) .
  • Cytokine Modulation : Use HEK-blue NOD2 or THP-1 cells to assess IL-8/TNF-α suppression via ELISA .
  • Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria or fungal strains .

Advanced Research Questions

Q. What computational strategies are employed to predict binding modes and target interactions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., α-glucosidase, COX-2). Key interactions include hydrogen bonding between the fluorophenoxy group and active-site residues (e.g., Arg439 in α-glucosidase) and π-π stacking with benzimidazole .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify critical residues (e.g., hydrophobic pockets accommodating the pyrimidine ring) .

Q. How can researchers address contradictions in bioactivity data across experimental setups?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., 3.23–378.2 μM for α-glucosidase inhibitors ) may arise from:

  • Assay Conditions : Standardize pH (6.8 vs. 7.4), temperature (25°C vs. 37°C), and substrate concentrations.
  • Compound Stability : Test degradation via HPLC under assay conditions (e.g., DMSO stock oxidation).
  • Cell Line Variability : Validate results across multiple cell models (e.g., HEK293 vs. THP-1 for cytokine assays) .

Q. What methodologies optimize pharmacokinetic properties while retaining bioactivity?

  • Methodological Answer :

  • SAR Studies : Modify substituents on the benzimidazole (e.g., electron-withdrawing groups at position 2 to enhance metabolic stability) or pyrimidine (e.g., methoxy vs. fluoro for solubility) .
  • LogP Adjustments : Introduce polar groups (e.g., sulfonamide or hydroxyl) to reduce hydrophobicity, measured via shake-flask method .
  • In Vitro ADME : Assess hepatic microsomal stability (e.g., rat liver microsomes) and permeability (Caco-2 monolayers) .

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